molecular formula C16H22O11 B163664 A-L-Idopyranose, pentaacetate CAS No. 16299-15-3

A-L-Idopyranose, pentaacetate

Cat. No. B163664
CAS RN: 16299-15-3
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-ZVDSWSACSA-N
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Description

A-L-Idopyranose, pentaacetate is a derivative of pyranose . It has a molecular weight of 390.34 and a molecular formula of C16H22O11 . It is used in the synthesis of mucopolysaccharides .


Synthesis Analysis

The synthesis of this compound involves various methods, including the use of acid catalysts such as protonic acid and Lewis acid . Another method involves the use of imidazole to promote anomerization of β-D-glucose pentaacetate .


Molecular Structure Analysis

The molecular structure of this compound is C16H22O11 . It has a molecular weight of 390.34 . The structure of the compound has been determined by X-ray analysis .


Chemical Reactions Analysis

The anomerization of glycosides, such as the transformation of β-D-glucose pentaacetate to its α form, is a key chemical reaction involving this compound . This process involves the dissociation of the Cl-carbon atom to acetoxy group bond, leading to the formation of carbonium ions .

Scientific Research Applications

Glycosylation Studies

Glycosylation is a process where a carbohydrate is attached to a protein, lipid, or another organic molecule. A-L-Idopyranose, pentaacetate can be used in glycosylation studies to understand this process better .

Antiproliferative Activity Research

Research has shown that glucose-based acetylsalicylic acid conjugate prepared using this compound can inhibit the proliferation of cancer cells in a dose-dependent manner . This opens up new avenues for cancer research and treatment .

Improvement of Drug Efficacy and Reduction of Side Effects

The introduction of sugar-based compounds like this compound can improve the efficacy and reduce the side effects of drugs . This can lead to the development of safer and more effective treatments .

Safety and Hazards

When handling A-L-Idopyranose, pentaacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

While specific future directions for A-L-Idopyranose, pentaacetate are not mentioned in the search results, the compound’s use in the synthesis of mucopolysaccharides suggests potential applications in biochemical research and development .

properties

IUPAC Name

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-ZVDSWSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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